(5-methyl-4H-1,2,4-triazol-3-yl)methanesulfonamide
Description
(5-Methyl-4H-1,2,4-triazol-3-yl)methanesulfonamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at position 5 and a methanesulfonamide group at position 3.
Properties
Molecular Formula |
C4H8N4O2S |
|---|---|
Molecular Weight |
176.20 g/mol |
IUPAC Name |
(5-methyl-1H-1,2,4-triazol-3-yl)methanesulfonamide |
InChI |
InChI=1S/C4H8N4O2S/c1-3-6-4(8-7-3)2-11(5,9)10/h2H2,1H3,(H2,5,9,10)(H,6,7,8) |
InChI Key |
XUBHHNJSRHWHEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1)CS(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-methyl-4H-1,2,4-triazol-3-yl)methanesulfonamide typically involves the reaction of 5-methyl-1H-1,2,4-triazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C to ensure controlled addition and reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the reagents and reaction conditions efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the triazole ring.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid derivative.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Conversion to sulfonic acid or other reduced forms.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
(5-methyl-4H-1,2,4-triazol-3-yl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its antimicrobial and antifungal properties, making it a candidate for drug development.
Industry: Utilized in the development of agrochemicals and other industrial products due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (5-methyl-4H-1,2,4-triazol-3-yl)methanesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfonamide group can form hydrogen bonds with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex. This interaction disrupts normal enzyme function, leading to the desired biological effect.
Comparison with Similar Compounds
Substituent Variations on the Triazole Core
The triazole ring serves as a scaffold for diverse functional groups, which significantly influence physicochemical and biological properties. Below is a comparative analysis of key analogs:
Electronic and Structural Insights
- Electronic Effects : Quantum chemical studies on triazole derivatives (e.g., ) highlight that electron-withdrawing groups like sulfonamides lower HOMO energy, enhancing stability and electrophilic interactions. The target compound’s methanesulfonamide group likely increases acidity (pKa ~10–12) compared to thioethers (pKa ~6–8) .
Biological Activity
(5-methyl-4H-1,2,4-triazol-3-yl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, cytotoxicity against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological activities. The presence of the methanesulfonamide group enhances its solubility and bioavailability, making it a suitable candidate for drug development.
The biological activity of (5-methyl-4H-1,2,4-triazol-3-yl)methanesulfonamide is hypothesized to involve the inhibition of specific enzymes or pathways critical for cellular survival. The triazole moiety can interact with various biological targets, potentially disrupting normal cellular functions.
Anticancer Activity
Recent studies have demonstrated that compounds containing the 1,2,4-triazole scaffold exhibit promising anticancer properties. For instance, derivatives have shown cytotoxic effects against cervical cancer (SISO) and bladder cancer (RT-112) cell lines with IC50 values ranging from 2.38 to 3.77 μM .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| (5-methyl-4H-1,2,4-triazol-3-yl)methanesulfonamide | SISO | 2.38 - 3.77 |
| Other derivatives | RT-112 | 3.42 - 5.59 |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and necrosis .
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Its structure allows it to function as a biochemical probe or inhibitor in enzymatic studies aimed at understanding bacterial survival mechanisms. The triazole ring is particularly effective in targeting fungal infections due to its ability to inhibit cytochrome P450 enzymes involved in ergosterol biosynthesis.
Case Studies
- Cytotoxicity Testing : A study evaluated the cytotoxic effects of various triazole derivatives on cancer cell lines using the MTT assay. The results indicated that certain derivatives significantly inhibited cell growth and induced apoptosis .
- Antimicrobial Efficacy : In a separate investigation, compounds similar to (5-methyl-4H-1,2,4-triazol-3-yl)methanesulfonamide were tested against a range of bacterial strains. Results showed effective inhibition of growth, supporting its potential as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
